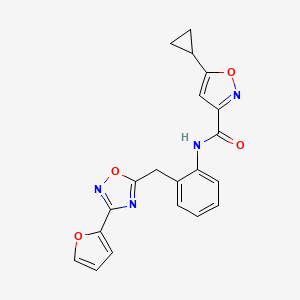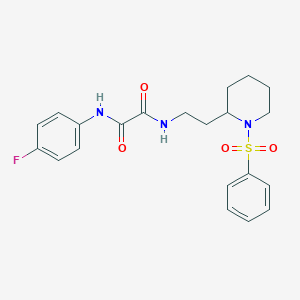![molecular formula C20H23N3OS B2417638 2-ciclohexil-N-(3-(3-metil-imidazo[2,1-b]tiazol-6-il)fenil)acetamida CAS No. 893981-11-8](/img/structure/B2417638.png)
2-ciclohexil-N-(3-(3-metil-imidazo[2,1-b]tiazol-6-il)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenylacetamide structure
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is an essential enzyme in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, which is crucial for the survival and growth of Mtb .
Biochemical Pathways
The compound affects the Coenzyme A biosynthesis pathway . Coenzyme A is involved in various metabolic pathways, including the TCA cycle and fatty acid metabolism. The inhibition of Pantothenate synthetase disrupts these pathways, leading to the death of the Mtb cells .
Result of Action
The compound’s action results in the inhibition of Mtb growth . The most active derivative of this compound displayed an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested strain of Mtb . Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of a strong base like t-BuOK under mild conditions . This method is highly efficient and yields the desired imidazo[2,1-b]thiazole derivatives.
Industrial Production Methods
the principles of green chemistry and metal complex catalysis are often employed to optimize the synthesis process, reduce waste, and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Comparación Con Compuestos Similares
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenylacetamide structure sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-cyclohexyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-13-25-20-22-18(12-23(14)20)16-8-5-9-17(11-16)21-19(24)10-15-6-3-2-4-7-15/h5,8-9,11-13,15H,2-4,6-7,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBGWQNVRMVUQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)CC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(4-chlorophenyl)cyclopentanecarbonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2417556.png)




![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)
![2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2417566.png)
![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)



![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)
![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2417575.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
